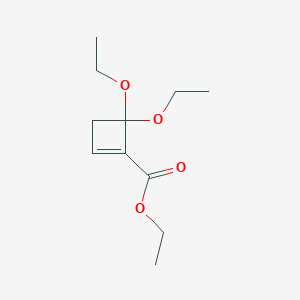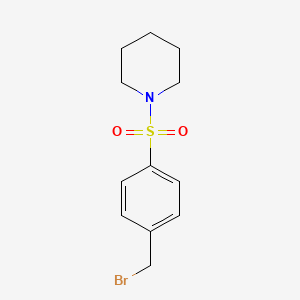
1-(2-Fluorobenzyl)-3-cyanoindazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorobenzyl)-3-cyanoindazole is an organic compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
The synthesis of 1-(2-Fluorobenzyl)-3-cyanoindazole typically involves the reaction of 2-fluorobenzyl bromide with 3-cyanoindazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
1-(2-Fluorobenzyl)-3-cyanoindazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
科学的研究の応用
1-(2-Fluorobenzyl)-3-cyanoindazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-Fluorobenzyl)-3-cyanoindazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(2-Fluorobenzyl)-3-cyanoindazole can be compared with other indazole derivatives, such as:
1-(2-Chlorobenzyl)-3-cyanoindazole: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromobenzyl)-3-cyanoindazole: Similar structure but with a bromine atom instead of fluorine.
1-(2-Methylbenzyl)-3-cyanoindazole: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
256376-72-4 |
|---|---|
分子式 |
C15H10FN3 |
分子量 |
251.26 g/mol |
IUPAC名 |
1-[(2-fluorophenyl)methyl]indazole-3-carbonitrile |
InChI |
InChI=1S/C15H10FN3/c16-13-7-3-1-5-11(13)10-19-15-8-4-2-6-12(15)14(9-17)18-19/h1-8H,10H2 |
InChIキー |
AGYZSSWNSPUHRM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=N2)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[2-(trifluoromethyl)pyrimidin-4-yl]acetate](/img/structure/B13980277.png)
![N-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine](/img/structure/B13980284.png)
![(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol](/img/structure/B13980285.png)




![4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13980327.png)




